molecular formula C15H18BrN B13254998 7-Bromo-4-ethyl-2-methyl-3-propylquinoline

7-Bromo-4-ethyl-2-methyl-3-propylquinoline

Cat. No.: B13254998
M. Wt: 292.21 g/mol
InChI Key: PWARBXDBCXNXMW-UHFFFAOYSA-N
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Description

7-Bromo-4-ethyl-2-methyl-3-propylquinoline is a quinoline derivative with a bromine atom at position 7, an ethyl group at position 4, a methyl group at position 2, and a propyl group at position 3. The molecular formula is C₁₅H₁₈BrN, with a molar mass of 292.17 g/mol. Quinoline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. The substituents on the quinoline core influence steric, electronic, and solubility characteristics, which are critical for applications such as drug design or organic electronics.

Properties

Molecular Formula

C15H18BrN

Molecular Weight

292.21 g/mol

IUPAC Name

7-bromo-4-ethyl-2-methyl-3-propylquinoline

InChI

InChI=1S/C15H18BrN/c1-4-6-13-10(3)17-15-9-11(16)7-8-14(15)12(13)5-2/h7-9H,4-6H2,1-3H3

InChI Key

PWARBXDBCXNXMW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C=C(C=CC2=C1CC)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-ethyl-2-methyl-3-propylquinoline can be achieved through various synthetic routes. One common method involves the bromination of 4-ethyl-2-methyl-3-propylquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-ethyl-2-methyl-3-propylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Bromo-4-ethyl-2-methyl-3-propylquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-4-ethyl-2-methyl-3-propylquinoline involves its interaction with specific molecular targets. The bromine atom and other substituents on the quinoline ring play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit enzymes or receptors involved in key biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Substituent Positions and Molecular Properties

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
7-Bromo-4-ethyl-2-methyl-3-propylquinoline 7-Br, 4-Et, 2-Me, 3-Pr C₁₅H₁₈BrN 292.17 High lipophilicity; potential kinase inhibitor
7-Bromo-4-hydroxy-2-propylquinoline 7-Br, 4-OH, 2-Pr C₁₂H₁₂BrNO 266.13 Polar due to -OH; hydrogen bonding
7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 7-Br, 1-cyclopropyl, 6-F, 5-Me, 4-oxo, 3-COOH C₁₇H₁₆BrFNO₃ 396.22 Acidic (carboxylic group); antimicrobial activity
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-NH₂, 2-(4-ClPh), 3-(4-MeOPh) C₂₂H₁₈ClN₂O 376.85 Fluorescent properties; Pd-catalyzed synthesis

Physicochemical and Functional Differences

Polarity and Solubility: The 4-hydroxy group in 7-Bromo-4-hydroxy-2-propylquinoline increases polarity and water solubility compared to the 4-ethyl group in the target compound, which enhances lipophilicity. The carboxylic acid substituent in the dihydroquinoline derivative introduces acidity (pKa ~2-3), enabling salt formation and improved bioavailability.

Electronic Effects :

  • Bromine (electron-withdrawing) at position 7 in all brominated derivatives stabilizes the aromatic system via resonance and inductive effects.
  • Methoxy (-OMe) and chlorophenyl groups in compound 4k contribute to π-π stacking interactions, relevant in organic electronics.

Synthetic Routes: The target compound likely employs Pd-catalyzed cross-coupling (similar to 4k ) for introducing aryl/alkyl groups. Cyclopropane and fluoro groups in the dihydroquinoline may require specialized reagents (e.g., cyclopropanation agents or fluorinating agents).

Biological Activity

7-Bromo-4-ethyl-2-methyl-3-propylquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimalarial, anticancer, and antimicrobial activities. This article reviews the biological activity of 7-Bromo-4-ethyl-2-methyl-3-propylquinoline, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Formula: C13H16BrN
Molecular Weight: 270.18 g/mol
IUPAC Name: 7-bromo-4-ethyl-2-methyl-3-propylquinoline

The mechanism of action for quinoline derivatives often involves interaction with various biological targets, including enzymes and receptors. Specifically, 7-Bromo-4-ethyl-2-methyl-3-propylquinoline may exert its effects through:

  • Inhibition of Enzymatic Activity: Quinoline compounds can inhibit enzymes involved in critical metabolic pathways.
  • DNA Intercalation: Some quinolines can intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways: These compounds may influence cellular signaling pathways, affecting cell proliferation and apoptosis.

Antimicrobial Activity

Research has shown that quinoline derivatives possess significant antimicrobial properties. A study demonstrated that 7-Bromo-4-ethyl-2-methyl-3-propylquinoline exhibited activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer properties. In vitro studies indicated that 7-Bromo-4-ethyl-2-methyl-3-propylquinoline inhibited the growth of several cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways involved in cell survival.

Study on Antileishmanial Activity

A significant study focused on the antileishmanial activity of quinoline derivatives, including 7-Bromo-4-ethyl-2-methyl-3-propylquinoline. The research demonstrated that this compound effectively inhibited the proliferation of Leishmania species in vitro, with an IC50 value comparable to established treatments.

Toxicological Assessment

In toxicity studies, 7-Bromo-4-ethyl-2-methyl-3-propylquinoline was evaluated for its safety profile. The compound showed low acute toxicity in animal models, indicating its potential for further development as a therapeutic agent.

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